

# A Comparative Analysis of Lazuvapagon and Existing Therapies for Nocturia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lazuvapagon

Cat. No.: B608488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emerging therapeutic agent **Lazuvapagon** against established treatments for nocturia. The information presented is intended to inform research, scientific discovery, and drug development in the field of urology.

## Introduction to Nocturia and Current Treatment Landscape

Nocturia, the complaint of waking at night one or more times to void, is a prevalent and bothersome condition with a multifactorial etiology.<sup>[1]</sup> Its management often involves a tailored approach, starting with conservative behavioral and lifestyle modifications.<sup>[2]</sup> When these first-line interventions prove insufficient, pharmacological therapies are considered. The current armamentarium includes a range of medications targeting different underlying causes of nocturia, from reducing nocturnal urine production to improving bladder storage capacity.

## Lazuvapagon: A Novel Vasopressin V2 Receptor Agonist

**Lazuvapagon** (also known as fedovapagon) is a selective vasopressin V2 receptor agonist currently under investigation for the treatment of nocturia.<sup>[3][4]</sup> Its mechanism of action mirrors that of the endogenous antidiuretic hormone vasopressin, promoting water reabsorption in the renal collecting ducts and thereby reducing nocturnal urine volume.<sup>[4]</sup>

## Comparative Efficacy of Nocturia Treatments

The following tables summarize the quantitative data from clinical trials evaluating the efficacy of **Lazuvapagon** and other prominent pharmacological treatments for nocturia.

Table 1: Efficacy of **Lazuvapagon** (Fedovapagon) in Men with Nocturia and Benign Prostatic Hyperplasia (BPH)

| Endpoint                            | Fedovapagon               | Placebo | p-value |
|-------------------------------------|---------------------------|---------|---------|
| Reduction in Mean Nocturnal Voids   | Statistically Significant | -       | <0.001  |
| Improvement in Time to First Void   | Statistically Significant | -       | <0.001  |
| Nights with 0 or 1 Void             | Statistically Significant | -       | <0.006  |
| 50% Reduction in Voids              | Statistically Significant | -       | <0.001  |
| Improvement in NocTIme® (QoL Score) | Statistically Significant | -       | =0.034  |

Table 2: Efficacy of Desmopressin in Adults with Nocturia

| Endpoint                                     | Desmopressin | Placebo   | p-value |
|----------------------------------------------|--------------|-----------|---------|
| Mean Decrease in Nocturnal Voids             | 1.3          | 0.5       | <0.001  |
| Increase in First Uninterrupted Sleep Period | 1.8 hours    | 0.4 hours | <0.001  |
| Reduction in Nocturnal Diuresis              | 36%          | 6%        | <0.001  |

Table 3: Efficacy of Solifenacin in Patients with Overactive Bladder (OAB) and Nocturia

| Endpoint                              | Solifenacin (10 mg) | Placebo | p-value |
|---------------------------------------|---------------------|---------|---------|
| Mean Change in Nocturnal Voids        | -0.71               | -0.52   | =0.036  |
| Median Reduction in Nocturia Episodes | -36.4%              | -25.0%  | -       |

Table 4: Efficacy of Mirabegron in Patients with Disordered Sleep and Lower Urinary Tract Symptoms (LUTS)

| Endpoint                          | Mirabegron (25/50 mg) | Baseline   | p-value |
|-----------------------------------|-----------------------|------------|---------|
| Mean Reduction in Nighttime Voids | 0.8                   | 2.5 ± 0.2  | <0.05   |
| Mean Reduction in Voids Per Day   | 1.9                   | 11.6 ± 0.4 | <0.01   |

Table 5: Efficacy of Tamsulosin in Men with LUTS and Nocturia

| Endpoint                                               | Tamsulosin (0.4 mg) | Baseline |
|--------------------------------------------------------|---------------------|----------|
| Patients with >50% Reduction in Nocturia (at 1 month)  | 23.9%               | -        |
| Patients with >50% Reduction in Nocturia (at 2 months) | 22.7%               | -        |

Table 6: Efficacy of Botulinum Toxin A in Women with OAB

| Endpoint                                               | Botulinum Toxin A | Baseline | p-value |
|--------------------------------------------------------|-------------------|----------|---------|
| Mean Reduction in Nocturia Episodes                    | 0.98              | -        | <0.001  |
| Mean Reduction in Nighttime Urge Incontinence Episodes | 0.37              | -        | <0.001  |

## Experimental Protocols

A detailed understanding of the methodologies employed in clinical trials is crucial for a critical appraisal of the evidence.

### Lazuvapagon (Fedovapagon) - EQUINOC Trial

- Study Design: A 432-patient, randomized, double-blind, placebo-controlled, multi-center Phase III trial.
- Population: Men with nocturia and benign prostatic hyperplasia (BPH).
- Intervention: Oral fedovapagon or placebo administered each evening for a 12-week treatment period.
- Primary Endpoints:
  - Reduction in the mean number of nocturnal voids.
  - Improvement in quality of life as measured by the NocTlMe® patient-reported outcome score.
- Secondary Endpoints:
  - Time to first nocturnal void.
  - Proportion of nights with 0 or 1 nocturnal void.

- Proportion of patients with a 50% reduction in nocturnal voids.

## Desmopressin

- Study Design: A randomized, double-blind, placebo-controlled study.
- Population: Men aged 18 years or older with verified nocturia ( $\geq 2$  voids/night) and nocturnal urine production greater than their maximum functional bladder capacity.
- Intervention: A 3-week dose-titration phase to establish the optimal desmopressin dose (0.1, 0.2, or 0.4 mg), followed by a 1-week washout period and then randomization to the optimal dose of desmopressin or placebo for 3 weeks. Another study involved a 7-day treatment with desmopressin 60  $\mu$ g sublingually at bedtime, with a dose increase to 120  $\mu$ g for non-responders.
- Primary Endpoint: Reduction in the mean number of nocturnal voids.
- Secondary Endpoints: Duration of the first sleep period, nocturnal diuresis, and the ratio of night/24-h urine volume.

## Solifenacin

- Study Design: A multicenter, multinational, randomized, double-blind, placebo-controlled trial. Data was also pooled from four phase III clinical trials.
- Population: Patients with overactive bladder (OAB).
- Intervention: 12-week once-daily treatment with solifenacin 5 mg, solifenacin 10 mg, or placebo.
- Primary Efficacy Variable: Change from baseline in the mean number of micturitions per 24 hours.
- Secondary Efficacy Variables: Changes from baseline in the mean number of urgency, nocturia, and incontinence episodes per 24 hours, and mean volume voided per micturition.

## Mirabegron

- Study Design: A prospective, open-label 12-week trial.
- Population: 34 men and women with disordered sleep and lower urinary tract symptoms (LUTS).
- Intervention: Mirabegron 25 mg daily for 4 weeks, then increased to 50 mg daily for the remainder of the study.
- Assessments: Patient-Reported Outcome Measurement Information System Sleep Disturbance Short Form (PROMIS-SDSF), Jenkins Sleep Scale (JSS), International Prostate Symptom Score (IPSS), voiding diaries, and Quality of Life (QoL) questionnaires.

## Tamsulosin

- Study Design: A multicenter, prospective, observational, single-arm study.
- Population: Male patients with intractable nocturia after treatment with 0.2 mg of tamsulosin for >1 month.
- Intervention: Tamsulosin 0.4 mg for 2 months.
- Assessments: Changes in the mean number of nocturnal voids, the proportion of 50% responders, 3-day frequency-volume chart parameters, and questionnaire scores (IPSS, OABSS, ICIQ-N).

## Botulinum Toxin A

- Study Design: A prospective observational study.
- Population: 76 women with idiopathic OAB.
- Intervention: 100 U of Botulinum Toxin A administered in 20 intra-detrusor injections.
- Assessments: 3-day bladder diary and the King's Health Questionnaire (KHQ) before and 12 weeks after treatment, and visual analog scale (VAS) for efficacy at the final follow-up.

## Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided in Graphviz DOT language.



[Click to download full resolution via product page](#)

### Mechanism of Action for Lazuvapagon



[Click to download full resolution via product page](#)

### General Clinical Trial Workflow

## Conclusion

**Lazuvapagon**, as a selective vasopressin V2 receptor agonist, demonstrates a targeted approach to reducing nocturnal polyuria, a key contributor to nocturia. The available Phase III data from the EQUINOC trial suggests its potential as an effective treatment for men with nocturia associated with BPH, showing significant improvements in nocturnal voids and quality of life. A direct comparative analysis with other established treatments through head-to-head clinical trials will be essential to definitively position **Lazuvapagon** within the therapeutic landscape for nocturia. The data presented in this guide serves as a foundational resource for researchers and clinicians to objectively evaluate the current and emerging treatment options for this prevalent condition.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [urosoure.uroweb.org](http://urosoure.uroweb.org) [urosoure.uroweb.org]
- 2. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 3. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 4. Efficacy Study of Fedovapagon for Nocturia in Men With Benign Prostatic Hyperplasia (BPH) [ctv.veeva.com]
- To cite this document: BenchChem. [A Comparative Analysis of Lazuvapagon and Existing Therapies for Nocturia]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b608488#benchmarking-lazuvapagon-against-existing-treatments-for-nocturia>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)